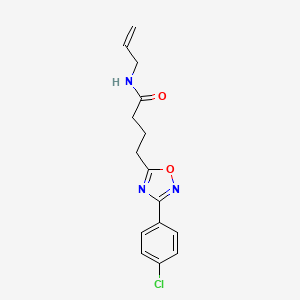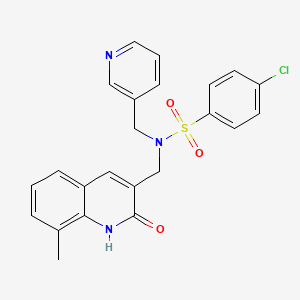
N-benzyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-benzyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzenesulfonamide” is a complex organic compound. It contains a quinoline ring, which is a heterocyclic aromatic organic compound with two fused rings (a benzene ring and a pyridine ring). This compound also has a sulfonamide group, which is a functional group that is the basis of several groups of drugs, which are called sulphonamides, sulfa drugs or sulpha drugs .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the quinoline ring and the addition of the benzyl and benzenesulfonamide groups. The synthesis of quinoline derivatives has been extensively studied and various methods have been developed .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinoline ring, along with the attached benzyl and benzenesulfonamide groups. The exact structure would depend on the positions of these groups on the quinoline ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Quinoline derivatives are known to participate in a wide range of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These could include its solubility in various solvents, its melting and boiling points, and its spectral properties .Mécanisme D'action
N-benzyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzenesulfonamide has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. It has also been shown to have antioxidant properties and can protect against oxidative stress-induced damage. Additionally, this compound has been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurodegenerative disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation, as well as modulate the activity of certain neurotransmitters in the brain. This compound has also been shown to have antioxidant properties, which can protect against oxidative stress-induced damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-benzyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzenesulfonamide in lab experiments is its potential use in cancer treatment and neurodegenerative disorders. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the study of N-benzyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzenesulfonamide. One direction is to further investigate its potential use in cancer treatment and neurodegenerative disorders. Additionally, more research is needed to fully understand its mechanism of action and potential side effects. Finally, the synthesis of analogs of this compound may lead to the development of more potent and selective compounds for use in scientific research.
Méthodes De Synthèse
The synthesis of N-benzyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzenesulfonamide involves the reaction of 2-hydroxy-7-methylquinoline with benzylamine and benzenesulfonyl chloride. The resulting product is purified and characterized using various analytical techniques such as NMR and mass spectrometry.
Applications De Recherche Scientifique
N-benzyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzenesulfonamide has been studied for its potential use in various scientific research applications. It has been shown to have anti-cancer properties and has been studied for its use in cancer treatment. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Safety and Hazards
Propriétés
IUPAC Name |
N-benzyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3S/c1-18-12-13-20-15-21(24(27)25-23(20)14-18)17-26(16-19-8-4-2-5-9-19)30(28,29)22-10-6-3-7-11-22/h2-15H,16-17H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHAXKDVXOAJITM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(CC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


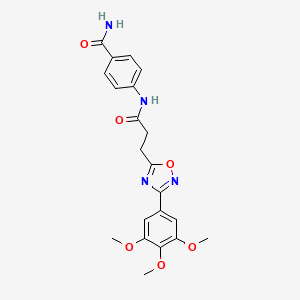
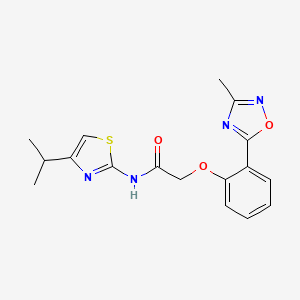
![4-methoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7701065.png)
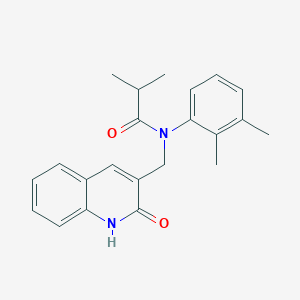
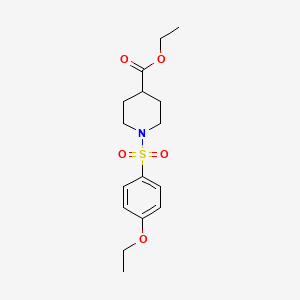
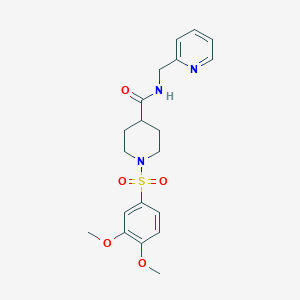
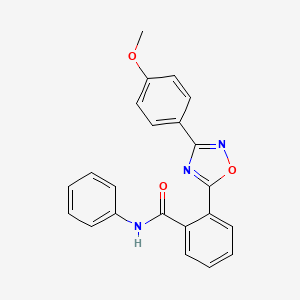
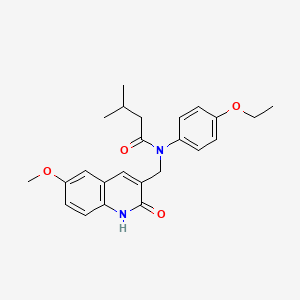

![2-bromo-N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7701131.png)
